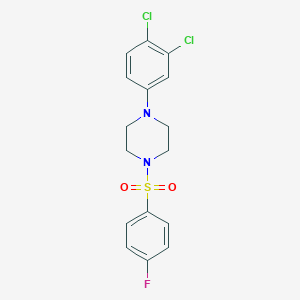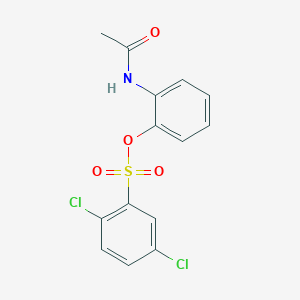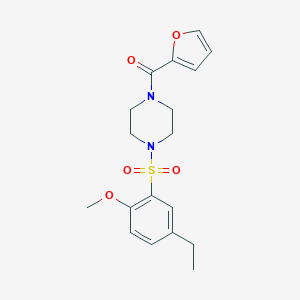
(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
While the exact molecular structure analysis of this compound is not available, in silico studies of similar sulfonyl piperazine-integrated triazole conjugates reveal that they possess drug-like properties .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. A related compound, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE, has a density of 1.220±0.06 g/cm3 at 20 ºC 760 Torr .Wissenschaftliche Forschungsanwendungen
Therapeutic Agents
Researchers have synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone targeting therapeutic applications. These derivatives exhibited good enzyme inhibitory activity, with specific compounds showing excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility as therapeutic agents. The synthesized molecules were active against almost all tested Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their suitability as therapeutic agents (G. Hussain et al., 2017).
Corrosion Inhibition
A novel organic compound, synthesized from (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was investigated for its efficacy in preventing mild steel corrosion in an acidic medium. The compound demonstrated better inhibition efficiency on mild steel corrosion, indicating its potential as a mixed-type inhibitor in acidic conditions. The effectiveness of this compound in corrosion inhibition was further confirmed through electrochemical studies and SEM analysis, showcasing its utility in protecting metal surfaces from corrosion (P. Singaravelu & N. Bhadusha, 2022).
Alzheimer's Disease
In a study exploring multifunctional amides for Alzheimer's disease, 2-furyl(1-piperazinyl)methanone was used as a precursor in the synthesis of compounds with moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were evaluated against acetyl and butyrylcholinesterase enzymes, with one showing significant activity, suggesting their potential application in developing new drugs for Alzheimer's disease (Mubashir Hassan et al., 2018).
Antimicrobial Activities
New derivatives of 1,2,4-triazole synthesized from the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides showed promising in vitro antibacterial and antifungal activities. Some of these compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-14-6-7-15(24-2)17(13-14)26(22,23)20-10-8-19(9-11-20)18(21)16-5-4-12-25-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWAKOHDOIRJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


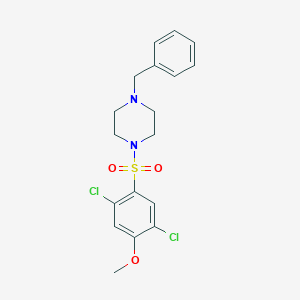

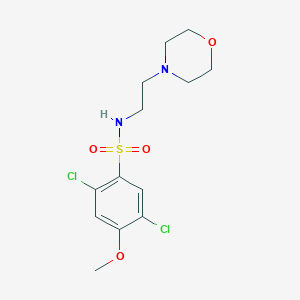
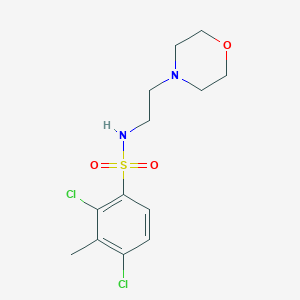

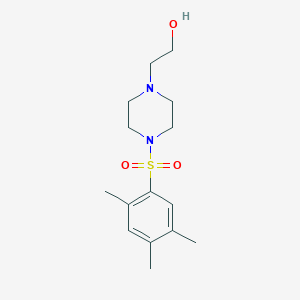
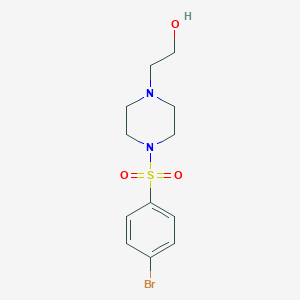
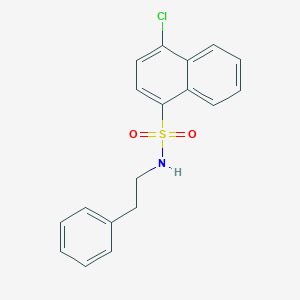
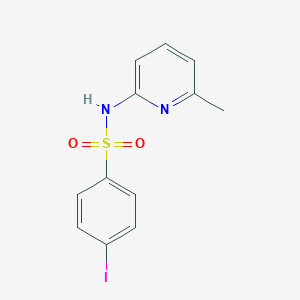
![1-(3,4-Dichlorophenyl)-4-[(2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512858.png)
